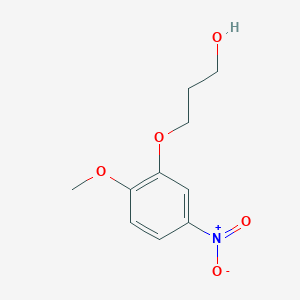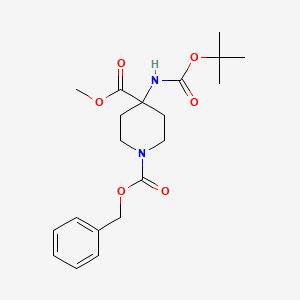
(4-Chloro-2-fluorophenyl)propylamine
Descripción general
Descripción
(4-Chloro-2-fluorophenyl)propylamine is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding Affinity and Selectivity at Dopamine Receptors
Research has indicated that arylalkyl substituents, such as those found in (4-Chloro-2-fluorophenyl)propylamine, can enhance the potency and selectivity of ligands for D2-like receptors. This class of compounds, which includes phenylpiperidines and piperazines, is central to several antipsychotic agents. A study focused on synthesizing ligands to explore the contributions of specific pharmacophoric groups to their affinity and selectivity at D2-like receptors. Preliminary observations suggest that while specific effects of arylalkyl moieties on binding affinity are unpredictable, the overall structure contributes significantly to the ligand's activity at these receptors (Sikazwe et al., 2009).
Applications in Molecular Imaging
Another important application of fluorophenyl derivatives is in molecular imaging, particularly using positron emission tomography (PET). For example, [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) is a tracer that has significantly advanced the study of Parkinson’s disease through PET imaging. This research underscores the importance of fluorophenyl compounds in developing imaging agents that provide insights into neurological conditions (Kumakura & Cumming, 2009).
Organic Synthesis
The compound also plays a role in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. An example is the synthesis of 2-Fluoro-4-bromobiphenyl, a precursor to non-steroidal anti-inflammatory drugs, highlighting the relevance of fluoroalkylated phenyl compounds in synthesizing complex organic molecules (Qiu et al., 2009).
Analytical and Environmental Studies
Fluorophenyl derivatives have been studied in the context of environmental science, particularly concerning herbicide toxicity and its impact on ecosystems. This research provides insights into the behavior and effects of chemically related compounds in natural environments, contributing to a broader understanding of their ecological impact (Zuanazzi et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, “4-Chloro-2-fluorophenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be bonded .
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by (4-Chloro-2-fluorophenyl)propylamine . This pathway involves the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the synthesis of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively in a variety of chemical environments .
Propiedades
IUPAC Name |
4-chloro-2-fluoro-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSZHBJQAAQAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)


![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)



